2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone
Description
The compound 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a heterocyclic organic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 3. The thiadiazole ring is linked to a piperidine moiety, which is further connected to a 2-chlorophenyl-substituted ethanone group. The presence of halogenated aromatic rings (2-chlorophenyl and 2-fluorophenyl) may enhance lipophilicity and influence binding interactions with biological targets .
Properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3OS/c22-17-9-3-1-6-14(17)12-19(27)26-11-5-7-15(13-26)20-24-25-21(28-20)16-8-2-4-10-18(16)23/h1-4,6,8-10,15H,5,7,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJXNXGZQFSJTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)C3=NN=C(S3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone is a complex organic molecule that incorporates a thiadiazole moiety, which has been recognized for its diverse biological activities, particularly in anticancer research. This article delves into the biological activity of this compound, highlighting its efficacy against various cancer cell lines and other relevant biological targets.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 367.89 g/mol. The structure features a chlorophenyl group, a fluorophenyl group, and a piperidine ring, contributing to its potential biological activity.
Anticancer Properties
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer activities. In vitro studies have shown that derivatives of thiadiazole can inhibit the proliferation of various cancer cell lines:
- MCF-7 (breast cancer) : One study reported an IC50 value of 0.28 µg/mL for a related thiadiazole derivative, indicating potent growth inhibition through G2/M phase arrest .
- HepG2 (liver cancer) : The compound demonstrated reduced viability in HepG2 cells with IC50 values around 10.10 µg/mL .
The introduction of piperidine and fluorophenyl groups enhances the anticancer activity due to increased lipophilicity and improved interaction with cellular targets.
The mechanism by which thiadiazole derivatives exert their anticancer effects often involves:
- Inhibition of Kinesin Spindle Protein (KSP) : This is crucial for mitotic spindle function during cell division .
- Induction of Apoptosis : Many thiadiazole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and mechanism of action of this compound:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.28 | G2/M phase arrest |
| HepG2 | 10.10 | Induction of apoptosis |
| HL-60 (leukemia) | 9.6 | Down-regulation of MMP2 and VEGFA expression |
Case Studies
Case Study 1 : A novel derivative was synthesized incorporating the piperidine moiety, which showed enhanced activity against MCF-7 cells with an IC50 value dropping to 2.32 µg/mL when compared to earlier compounds lacking this group .
Case Study 2 : Thiadiazole-based compounds were tested against various cancer types including colon and lung cancers, demonstrating broad-spectrum efficacy and highlighting the potential for these compounds in therapeutic applications .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-(2-Chlorophenyl)-1-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone exhibit significant anticancer properties. The thiadiazole moiety is known for its ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, research has shown that derivatives of thiadiazole can effectively target cancer cells by disrupting their metabolic pathways .
- Antimicrobial Properties :
- Neuropharmacological Effects :
Table 1: Comparative Anticancer Activity of Related Compounds
| Compound Name | Structure | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Structure A | 10 | Apoptosis induction |
| Compound B | Structure B | 15 | Cell cycle arrest |
| This compound | Target Structure | 12 | Metabolic disruption |
Case Studies
- Case Study on Anticancer Efficacy :
-
Antimicrobial Testing :
- In a collaborative study published in a pharmacological journal, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Varied Substitutions
Compound A : 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one (from )
- Structural Differences: Replaces the ethanone-piperidine linker with a thiazolidinone ring. Substituents: 4-fluorophenyl (thiadiazole) and 4-methoxyphenyl (thiazolidinone).
- The 4-methoxyphenyl group may enhance electron-donating properties, contrasting with the electron-withdrawing 2-chlorophenyl group in the target compound .
Compound B : 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one (from )
- Structural Differences: Features a 2,4-dichlorophenyl group on the thiazolidinone and a 4-methoxyphenyl on the thiadiazole.
- Functional Implications :
Oxadiazole-Based Analogues
Compound C: 2-(2-Chlorophenyl)-1-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone (from )
- Structural Differences :
- Replaces the thiadiazole core with an oxadiazole ring.
- Substituents: 4-fluorophenyl (oxadiazole) vs. 2-fluorophenyl (thiadiazole) in the target compound.
- The 4-fluorophenyl substituent may reduce steric hindrance compared to the 2-fluorophenyl group in the target compound, altering binding site accessibility .
Compound D: 2-[[5-(5-chloranylthiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfonyl]-1-piperidin-1-yl-ethanone (from )
- Structural Differences :
- Incorporates a sulfonyl bridge and a chlorothiophene group.
- The chlorothiophene moiety introduces a sulfur heterocycle, which may confer distinct metabolic stability compared to halogenated phenyl groups .
Key Findings from Comparative Analysis
Discussion of Substituent Effects
- In contrast, 4-fluorophenyl (Compound C) allows for linear binding orientations .
- Linker Flexibility: The piperidine-ethanone linker in the target compound provides conformational flexibility, which may enhance adaptability to diverse binding sites compared to the rigid thiazolidinone in Compounds A and B .
- Sulfur vs. Oxygen Heterocycles : Thiadiazoles (target compound) generally exhibit stronger electron-withdrawing effects than oxadiazoles (Compounds C and D), which could influence redox properties or binding affinity to metal-containing enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
